molecular formula C8H20N4O5 B2524949 (S)-2-Acetamido-5-guanidinopentanoic acid dihydrate CAS No. 210545-23-6

(S)-2-Acetamido-5-guanidinopentanoic acid dihydrate

Cat. No.: B2524949
CAS No.: 210545-23-6
M. Wt: 252.27 g/mol
InChI Key: GCUXDHOAJIMUEB-ILKKLZGPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Acetyl-L-arginine dihydrate, also known as Ac-Arg-OH dihydrate, is an endogenous metabolite. It is a derivative of the amino acid arginine, where the amino group is acetylated. This compound is often used in scientific research due to its role in various metabolic pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Acetyl-L-arginine dihydrate can be synthesized through the acetylation of L-arginine. The reaction typically involves the use of acetic anhydride or acetyl chloride as the acetylating agent in the presence of a base such as sodium hydroxide. The reaction is carried out in an aqueous medium at a controlled temperature to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of N-Acetyl-L-arginine dihydrate follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The product is then purified through crystallization or other separation techniques .

Chemical Reactions Analysis

Types of Reactions

N-Acetyl-L-arginine dihydrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-Acetyl-L-arginine dihydrate has a wide range of applications in scientific research:

Mechanism of Action

N-Acetyl-L-arginine dihydrate exerts its effects through its role as an endogenous metabolite. It participates in various metabolic pathways, including the urea cycle and nitric oxide synthesis. The compound interacts with enzymes and receptors, influencing cellular processes and physiological functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Acetyl-L-arginine dihydrate is unique due to its specific acetylation and hydration state, which can influence its solubility, stability, and reactivity compared to other similar compounds .

Properties

IUPAC Name

(2S)-2-acetamido-5-(diaminomethylideneamino)pentanoic acid;dihydrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N4O3.2H2O/c1-5(13)12-6(7(14)15)3-2-4-11-8(9)10;;/h6H,2-4H2,1H3,(H,12,13)(H,14,15)(H4,9,10,11);2*1H2/t6-;;/m0../s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCUXDHOAJIMUEB-ILKKLZGPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CCCN=C(N)N)C(=O)O.O.O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H](CCCN=C(N)N)C(=O)O.O.O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H20N4O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201347724
Record name (S)-2-Acetamido-5-guanidinopentanoic acid dihydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201347724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

210545-23-6
Record name (S)-2-Acetamido-5-guanidinopentanoic acid dihydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201347724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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